molecular formula C22H17ClN2O2 B14468551 4-[Chloro(diphenyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one CAS No. 66366-79-8

4-[Chloro(diphenyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B14468551
CAS No.: 66366-79-8
M. Wt: 376.8 g/mol
InChI Key: KEZHWTJMDQZFHN-UHFFFAOYSA-N
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Description

4-[Chloro(diphenyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one is a synthetic organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a chloro(diphenyl)acetyl group attached to the quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Chloro(diphenyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic or basic conditions.

    Introduction of the Chloro(diphenyl)acetyl Group: The chloro(diphenyl)acetyl group can be introduced through an acylation reaction. This involves reacting the quinoxaline core with chloro(diphenyl)acetyl chloride in the presence of a base, such as pyridine or triethylamine, to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[Chloro(diphenyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the quinoxaline core can be reduced to form corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), bases (pyridine, triethylamine)

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride)

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid)

Major Products Formed

    Substitution: Substituted quinoxaline derivatives

    Reduction: Alcohol derivatives of quinoxaline

    Oxidation: Quinoxaline N-oxides

Scientific Research Applications

4-[Chloro(diphenyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one has been explored for various scientific research applications:

    Medicinal Chemistry: It has potential as a pharmacophore for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It can serve as a probe for studying biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 4-[Chloro(diphenyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, which lacks the chloro(diphenyl)acetyl group.

    4-(Diphenylacetyl)quinoxaline: Similar structure but without the chloro substituent.

    4-(Chloroacetyl)quinoxaline: Similar structure but without the diphenyl groups.

Uniqueness

4-[Chloro(diphenyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of both chloro and diphenyl groups attached to the acetyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

66366-79-8

Molecular Formula

C22H17ClN2O2

Molecular Weight

376.8 g/mol

IUPAC Name

4-(2-chloro-2,2-diphenylacetyl)-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C22H17ClN2O2/c23-22(16-9-3-1-4-10-16,17-11-5-2-6-12-17)21(27)25-15-20(26)24-18-13-7-8-14-19(18)25/h1-14H,15H2,(H,24,26)

InChI Key

KEZHWTJMDQZFHN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)Cl

Origin of Product

United States

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